molecular formula C6H14Cl2N2Pt B3434886 Dichloro(1,2-diaminocyclohexane)platinum(II) CAS No. 61848-70-2

Dichloro(1,2-diaminocyclohexane)platinum(II)

Cat. No.: B3434886
CAS No.: 61848-70-2
M. Wt: 380.18 g/mol
InChI Key: PNNCIXRVXCLADM-UHFFFAOYSA-L
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Description

Dichloro(1,2-diaminocyclohexane)platinum(II) is a platinum-based compound with the chemical formula [C6H10(NH2)2]PtCl2. It is known for its applications in various fields, particularly in medicinal chemistry due to its antitumor properties. The compound is a coordination complex where platinum is bonded to two chlorine atoms and a 1,2-diaminocyclohexane ligand.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro(1,2-diaminocyclohexane)platinum(II) can be synthesized through the reaction of potassium tetrachloroplatinate(II) with 1,2-diaminocyclohexane in an aqueous medium. The reaction typically involves the following steps:

  • Dissolution of potassium tetrachloroplatinate(II) in water.
  • Addition of 1,2-diaminocyclohexane to the solution.
  • Stirring the mixture at room temperature for several hours.
  • Precipitation of the product by adjusting the pH or by adding a suitable precipitating agent.
  • Filtration and washing of the precipitate to obtain the pure compound.

Industrial Production Methods

Industrial production of Dichloro(1,2-diaminocyclohexane)platinum(II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, temperature control, and filtration is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Dichloro(1,2-diaminocyclohexane)platinum(II) undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other ligands such as ammonia or organic amines.

    Oxidation and Reduction: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.

    Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in aqueous or organic solvents with the addition of the substituting ligand.

    Oxidation and Reduction: Involves the use of oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

    Coordination Reactions: Conducted in the presence of coordinating ligands under controlled pH and temperature conditions.

Major Products

    Substitution Products: Formation of new platinum complexes with different ligands.

    Oxidation Products: Higher oxidation state platinum complexes.

    Reduction Products: Lower oxidation state platinum complexes.

Scientific Research Applications

Dichloro(1,2-diaminocyclohexane)platinum(II) has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions and as a precursor for synthesizing other platinum complexes.

    Biology: Studied for its interactions with biological molecules, including DNA and proteins.

    Medicine: Known for its antitumor activity, it is used in the development of chemotherapeutic agents. It exhibits cytotoxic effects against various cancer cell lines.

    Industry: Employed in the production of advanced materials and in catalysis for industrial processes.

Mechanism of Action

The antitumor activity of Dichloro(1,2-diaminocyclohexane)platinum(II) is primarily due to its ability to form covalent bonds with DNA. The compound binds to the nitrogen atoms of the purine bases in DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The molecular targets include DNA and various proteins involved in the cell cycle and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

    Cisplatin: Another platinum-based chemotherapeutic agent with a similar mechanism of action but different ligand structure.

    Oxaliplatin: Contains a different diamine ligand and is used in the treatment of colorectal cancer.

    Carboplatin: A derivative of cisplatin with a different leaving group, leading to reduced side effects.

Uniqueness

Dichloro(1,2-diaminocyclohexane)platinum(II) is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Its ability to overcome resistance seen with other platinum-based drugs makes it a valuable compound in cancer therapy.

Properties

IUPAC Name

cyclohexane-1,2-diamine;platinum(2+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-6H,1-4,7-8H2;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNCIXRVXCLADM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N.[Cl-].[Cl-].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10977416
Record name Platinum(2+) chloride--cyclohexane-1,2-diamine (1/2/1)
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Molecular Weight

380.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52691-24-4, 38780-40-4, 61848-62-2, 61848-70-2
Record name Dichloro(1,2-diaminocyclohexane)platinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52691-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Platinum (II), dichlorobis(methylamine)-, trans-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum, dichloro(1,2-cyclohexanediamine-N,N')-, (SP-4-2-(1S-trans))-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum(2+) chloride--cyclohexane-1,2-diamine (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloro(1,2-diaminocyclohexane)platinum(II)
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